molecular formula C5H8ClN3O B8457093 3-Chloro-2,2-dimethyl-propionyl azide

3-Chloro-2,2-dimethyl-propionyl azide

Cat. No. B8457093
M. Wt: 161.59 g/mol
InChI Key: XJGOFNIWWXXGLX-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

Sodium azide (4.64 g, 71.38 mmol) was added to a solution of 3-chloro-2,2-dimethyl-propionyl chloride (I-200a: 6 g, 35.71 mmol) in 1,4-dioxane (15 mL) and water (15 mL). The resulting mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (5% ethylacetate in hexane). The reaction mixture was extracted with diethyl ether and the organic layer was dried over Na2SO4 to afford 3.5 g of the product (61.40% yield).
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61.4%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[Cl:5][CH2:6][C:7]([CH3:12])([CH3:11])[C:8](Cl)=[O:9].C(OC(=O)C)C>O1CCOCC1.O.CCCCCC>[Cl:5][CH2:6][C:7]([CH3:12])([CH3:11])[C:8]([N:1]=[N+:2]=[N-:3])=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
4.64 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
6 g
Type
reactant
Smiles
ClCC(C(=O)Cl)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(C(=O)N=[N+]=[N-])(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 61.4%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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